

## Application Notes and Protocols for Oral Dosing and Pharmacokinetic Studies of AZD2389

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the oral dosing and pharmacokinetic (PK) profile of **AZD2389**, a potent and orally active inhibitor of Fibroblast Activation Protein (FAP). The information is compiled from publicly available preclinical and clinical trial data. The protocols are intended to serve as a guide for researchers designing similar studies.

### **Introduction to AZD2389**

**AZD2389** is an investigational small molecule being developed by AstraZeneca for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) and liver fibrosis.[1] Its mechanism of action is the inhibition of FAP, a serine protease that is overexpressed in areas of active tissue remodeling, such as in fibrotic livers.[1][2] By inhibiting FAP, **AZD2389** aims to modulate the fibrotic process.[3]

### **Preclinical Pharmacokinetics**

A 29-week study in cynomolgus monkeys with diet-induced MASH demonstrated that orally administered **AZD2389** was well-tolerated and showed a positive effect on liver histology.[1] In this study, compound exposure was monitored, though specific pharmacokinetic parameters from this preclinical model are not publicly available.[1]

### **Clinical Pharmacokinetics**



**AZD2389** has undergone Phase 1 and is currently in Phase 2 clinical development.[4] The primary goals of the initial clinical studies were to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses.[5]

## Phase 1 Single and Multiple Ascending Dose (SAD/MAD) Study

A Phase 1, randomized, single-blind, placebo-controlled study (NCT06138795) was conducted in healthy participants to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **AZD2389**.[5] The study, which included both single and multiple ascending doses, was completed in August 2025.[4] While the full results have not yet been published in a peer-reviewed journal, a presentation of the findings was made in May 2025.[6]

Summary of Available Clinical Pharmacokinetic Data

Quantitative pharmacokinetic data from the Phase 1 SAD/MAD study (NCT06138795) is not yet publicly available in detail. The table below summarizes the types of pharmacokinetic parameters that were assessed in this and other clinical trials of **AZD2389**.



Parameter	Description	Study Population
Cmax	Maximum observed plasma concentration	Healthy Volunteers, Patients with Liver Impairment
Tmax	Time to reach maximum plasma concentration	Healthy Volunteers, Patients with Liver Impairment
AUCinf	Area under the plasma concentration-time curve from time zero to infinity	Healthy Volunteers, Patients with Liver Impairment
AUClast	Area under the plasma concentration-time curve from time zero to the last quantifiable concentration	Healthy Volunteers, Patients with Liver Impairment
t1/2	Elimination half-life	Not explicitly mentioned in public records
CL/F	Apparent total body clearance	Not explicitly mentioned in public records
Vz/F	Apparent volume of distribution	Not explicitly mentioned in public records

This table is based on the reported outcome measures in clinical trial registrations and does not contain quantitative data.

## **Experimental Protocols**

The following are generalized protocols for conducting oral dosing and pharmacokinetic studies of a compound like **AZD2389**, based on the design of the publicly disclosed clinical trials.

## Protocol 1: Single Ascending Dose (SAD) Study in Healthy Volunteers

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending oral doses of **AZD2389** in healthy adult participants.



#### Study Design:

- Randomized, single-blind, placebo-controlled.
- · Sequential dose-escalation cohorts.
- Participants receive a single oral dose of AZD2389 or placebo.

#### Procedure:

- Screening: Potential participants undergo a comprehensive medical screening, including physical examination, vital signs, ECG, and clinical laboratory tests.
- Dosing: On the morning of dosing, after an overnight fast, participants receive a single oral dose of AZD2389 or a matching placebo with a standardized volume of water.
- Pharmacokinetic Sampling: Blood samples are collected at pre-specified time points before and after dosing. A typical sampling schedule might be: pre-dose (0 h), and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
- Bioanalysis: Plasma is separated from the blood samples and stored frozen until analysis.
   The concentration of AZD2389 in the plasma samples is determined using a validated bioanalytical method (e.g., LC-MS/MS).
- Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis.

## Protocol 2: Multiple Ascending Dose (MAD) Study in Healthy Volunteers

Objective: To assess the safety, tolerability, and pharmacokinetics of multiple ascending oral doses of **AZD2389** and to evaluate its accumulation upon repeat dosing.

### Study Design:

- Randomized, single-blind, placebo-controlled.
- Sequential dose-escalation cohorts.



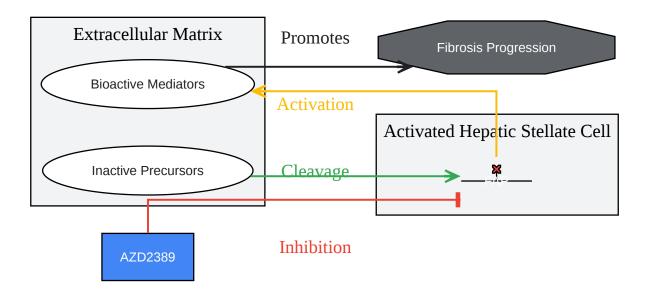
 Participants receive once-daily oral doses of AZD2389 or placebo for a specified duration (e.g., 7 to 14 days).

#### Procedure:

- Screening and Admission: Similar to the SAD study.
- Dosing: Participants receive a daily oral dose of AZD2389 or placebo at the same time each day for the duration of the treatment period.
- · Pharmacokinetic Sampling:
  - First Dose PK: Intensive blood sampling is performed after the first dose (Day 1) as in the SAD study.
  - Steady-State PK: Intensive blood sampling is performed after the last dose to characterize the steady-state pharmacokinetic profile.
  - Trough Sampling: Blood samples may be collected before dosing on selected days to determine trough concentrations.
- Bioanalysis and Data Analysis: Similar to the SAD study, with additional analysis to assess drug accumulation.

# Visualizations FAP Signaling Pathway in Liver Fibrosis



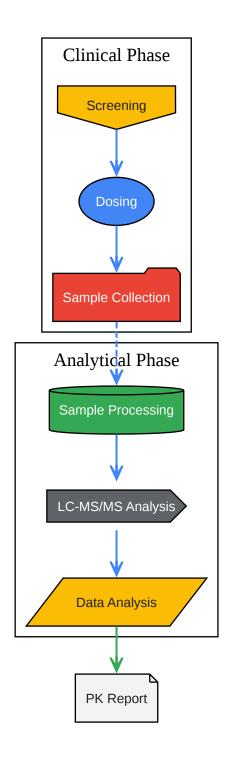


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Caption: Mechanism of action of AZD2389 in inhibiting FAP-mediated fibrosis.

### **General Pharmacokinetic Study Workflow**





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Caption: A generalized workflow for a clinical pharmacokinetic study.



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